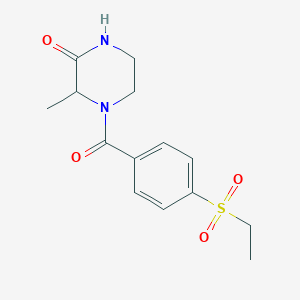

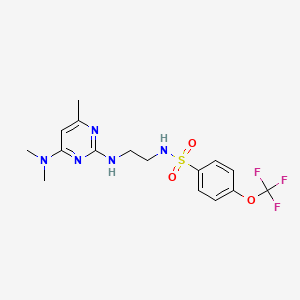

![molecular formula C24H22N2O B2621468 (E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole CAS No. 637753-90-3](/img/structure/B2621468.png)

(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

Imidazoles can be synthesized through various methods. For instance, a base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed . In the presence of ketenimines and tBuONa, 1,4,5-trisubstituted imidazoles were obtained .Molecular Structure Analysis

The crystal structure of imidazoles shares the same topologies as those that can be found in aluminosilicate zeolites . The molecule of 2-methylimidazole is approximately planar .Chemical Reactions Analysis

Imidazoles are versatile in chemical reactions. For example, they can undergo anionic polymerization under certain conditions .Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, as seen by a calculated dipole of 3.61D, and is completely soluble in water .Mechanism of Action

Target of action

Compounds like “(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole” often target enzymes or receptors in the body. For example, imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of action

The compound might interact with its targets by binding to them, thereby altering their function. This could result in changes to cellular processes or signaling pathways .

Biochemical pathways

The compound could affect various biochemical pathways depending on its specific targets. For instance, if it targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt or enhance that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as its chemical structure, solubility, and stability could influence how well it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It could potentially lead to changes in cell function, gene expression, or signal transduction .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Advantages and Limitations for Lab Experiments

(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole has several advantages for lab experiments. This compound is relatively easy to synthesize and has been shown to be effective in inhibiting the growth of cancer cells. However, this compound also has some limitations. This compound may have low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole. One direction is to investigate the potential of this compound as a drug target for cancer treatment. Another direction is to study the mechanism of action of this compound in more detail. Additionally, future research could focus on improving the solubility of this compound in water to make it more accessible for lab experiments.

Synthesis Methods

(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-(m-tolyloxy)ethylamine with 2-bromo-1-(2-nitrophenyl)ethene in the presence of a palladium catalyst. The resulting product is then reduced to yield this compound.

Scientific Research Applications

(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole has been studied for its potential applications in various fields. In medicine, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In biochemistry, this compound has been used as a fluorescent probe to study protein-ligand interactions. In pharmacology, this compound has been investigated for its potential as a drug target.

Safety and Hazards

Properties

IUPAC Name |

1-[2-(3-methylphenoxy)ethyl]-2-[(E)-2-phenylethenyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O/c1-19-8-7-11-21(18-19)27-17-16-26-23-13-6-5-12-22(23)25-24(26)15-14-20-9-3-2-4-10-20/h2-15,18H,16-17H2,1H3/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSHFAUSMUDVFM-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-4,4-dimethylazetidin-2-one](/img/structure/B2621385.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2621393.png)

![2-ethyl-N-(4-methoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2621396.png)

![3,4,5-triethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2621398.png)

![N,N-diethyl-2-[3-[2-(4-ethylpiperazin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2621402.png)

![4-[Methyl(pyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2621405.png)